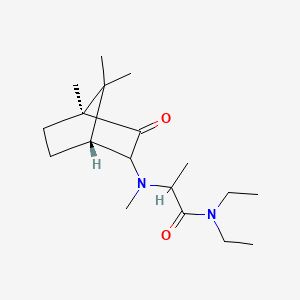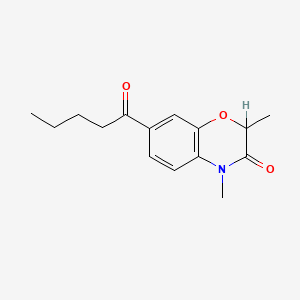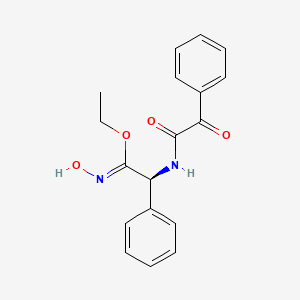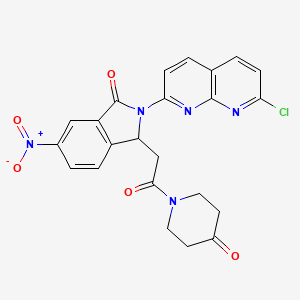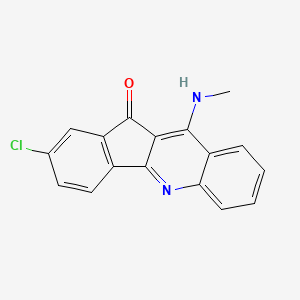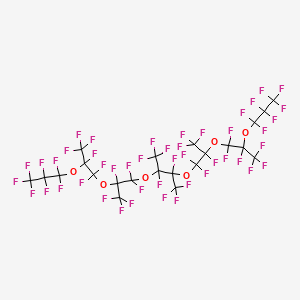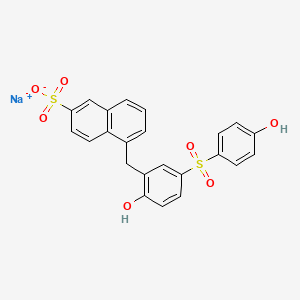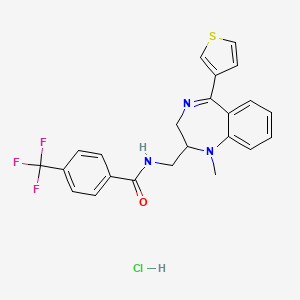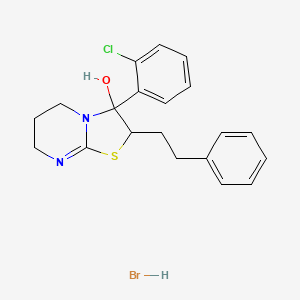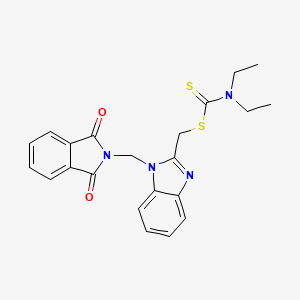
Hydroxycetyl hydroxyethyl dimonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycetyl hydroxyethyl dimonium chloride is a quaternary ammonium compound commonly used in the cosmetic industry, particularly in hair care products. It is known for its conditioning properties, which help reduce static electricity and improve the combability of hair. The compound is characterized by its molecular formula C20H44ClNO2 and is often used in formulations to enhance the texture and manageability of hair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxycetyl hydroxyethyl dimonium chloride is synthesized through a chemical process involving the reaction of specific alcohols with chloride compounds. The primary synthetic route involves the reaction of cetyl alcohol (1-hexadecanol) with dimethylaminoethanol in the presence of hydrochloric acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound chloride involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The final product is then formulated into various cosmetic products, such as shampoos and conditioners.
Chemical Reactions Analysis
Types of Reactions
Hydroxycetyl hydroxyethyl dimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. These reactions involve the replacement of one functional group with another, often facilitated by nucleophilic agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound chloride include nucleophiles such as hydroxide ions and other anionic species. The reactions are typically carried out under mild conditions, with controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound chloride include various substituted quaternary ammonium compounds. These products retain the conditioning properties of the parent compound and are often used in similar applications.
Scientific Research Applications
Hydroxycetyl hydroxyethyl dimonium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound chloride is used as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it valuable in the formulation of various chemical products, including detergents and cleaning agents.
Biology
In biological research, this compound chloride is used to study cell membrane interactions and the effects of quaternary ammonium compounds on cellular processes. Its antimicrobial properties also make it useful in the development of disinfectants and antiseptics.
Medicine
In medicine, this compound chloride is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be leveraged to enhance the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound chloride is widely used in the formulation of personal care products, such as shampoos, conditioners, and lotions. Its conditioning properties improve the texture and manageability of hair and skin.
Mechanism of Action
The mechanism of action of hydroxycetyl hydroxyethyl dimonium chloride involves its interaction with the negatively charged surfaces of hair and skin. The quaternary ammonium group in the compound binds to these surfaces, reducing static electricity and enhancing the conditioning effect. The molecular targets include the keratin proteins in hair and the lipid layers in the skin, which are stabilized by the compound’s cationic nature.
Comparison with Similar Compounds
Similar Compounds
Cetrimonium chloride: Another quaternary ammonium compound used in hair care products for its conditioning properties.
Behentrimonium chloride: Known for its excellent conditioning effects and used in various personal care formulations.
Steartrimonium chloride: Used in conditioners and hair treatments for its ability to improve combability and reduce static.
Uniqueness
Hydroxycetyl hydroxyethyl dimonium chloride is unique due to its dual hydroxyethyl and hydroxycetyl groups, which enhance its conditioning properties and make it particularly effective in reducing static electricity and improving hair manageability. Its specific molecular structure allows for better interaction with hair and skin surfaces compared to other quaternary ammonium compounds.
Properties
CAS No. |
85006-12-8 |
|---|---|
Molecular Formula |
C20H44NO2+ |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22/h20,22-23H,4-19H2,1-3H3/q+1 |
InChI Key |
SKHXKLYFBLSNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


